H-Asn(glcnac-beta-D)-OH
Description
H-Asn(GlcNAc-β-D)-OH (CAS: 2776-93-4), also known as aspartylglucosamine (AADG), is a glycoprotein degradation product characterized by an N-acetylglucosamine (GlcNAc) moiety linked via a β-glycosidic bond to the asparagine residue. Its molecular formula is C₁₂H₂₁N₃O₈, with a molecular weight of 335.31 g/mol . This compound serves as a biomarker for aspartylglucosaminuria, a lysosomal storage disorder caused by deficient glycosylasparaginase activity, leading to neurological and developmental impairments . Structurally, it features a hexose ring with hydroxyl and acetamido groups, contributing to its polarity and solubility in aqueous/organic solvent mixtures (e.g., MeCN/H₂O) .
Properties
IUPAC Name |
(2S)-4-[[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-2-amino-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O8/c1-4(17)14-8-10(20)9(19)6(3-16)23-11(8)15-7(18)2-5(13)12(21)22/h5-6,8-11,16,19-20H,2-3,13H2,1H3,(H,14,17)(H,15,18)(H,21,22)/t5-,6+,8+,9+,10+,11+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTTRPBWEMMPYSW-HRRFRDKFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1NC(=O)CC(C(=O)O)N)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1NC(=O)C[C@@H](C(=O)O)N)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O8 | |
| Record name | Aspartylglucosamine | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Aspartylglucosamine | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401027514 | |
| Record name | 4-N-2-Acetamido-2-deoxy-beta-D-glucopyranosyl-L-asparagine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401027514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Aspartylglycosamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000489 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2776-93-4 | |
| Record name | N-[2-(Acetylamino)-2-deoxy-β-D-glucopyranosyl]-L-asparagine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2776-93-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Acetylglucosaminylasparagine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002776934 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-N-2-Acetamido-2-deoxy-beta-D-glucopyranosyl-L-asparagine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401027514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ASPARAGINE-N-ACETYL-.BETA.-D-GLUCOSAMINE CONJUGATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q9ODP9B8O5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Aspartylglycosamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000489 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Key Steps:
-
Protection of Asparagine : The α-amino and carboxyl groups of asparagine are protected using tert-butoxycarbonyl (Boc) and methyl ester groups, respectively.
-
Activation of GlcNAc : The anomeric hydroxyl group of GlcNAc is activated as a trichloroacetimidate to facilitate β-glycosidic bond formation.
-
Coupling Reaction : The activated GlcNAc is reacted with protected asparagine in anhydrous dichloromethane using trimethylsilyl triflate (TMSOTf) as a catalyst.
-
Deprotection : Final deprotection with trifluoroacetic acid (TFA) and lithium hydroxide yields H-Asn(GlcNAc-β-D)-OH.
| Parameter | Condition |
|---|---|
| Solvent | Anhydrous CH₂Cl₂ |
| Catalyst | TMSOTf (0.1 equiv) |
| Reaction temperature | 0°C to room temperature |
| Yield | 40–55% |
This method faces challenges in achieving high β-selectivity, often requiring multiple purification steps to remove α-anomeric byproducts.
Biotechnological Production Using Engineered Microorganisms
Industrial-scale production utilizes genetically modified microorganisms engineered to express glycosyltransferases and HBP enzymes. Pichia pastoris and Bacillus subtilis are preferred hosts due to their high protein secretion capacity and compatibility with glycosylation pathways.
Fermentation Workflow:
-
Strain Development : Codon-optimized genes for GFAT, Agm1, and glycosyltransferases are integrated into the microbial genome.
-
Fed-Batch Fermentation : Conducted in bioreactors with controlled glucose, glutamine, and ammonium levels to maximize UDP-GlcNAc synthesis.
-
Product Extraction : Cells are lysed, and H-Asn(GlcNAc-β-D)-OH is purified via ion-exchange chromatography.
| Parameter | Condition |
|---|---|
| Fermentation duration | 72–96 hours |
| pH | 6.8–7.2 |
| Temperature | 30°C (P. pastoris) |
| Yield | 1.2–2.0 g/L |
This method achieves >95% purity and is scalable, though metabolic burden on host organisms can limit yields.
Comparative Analysis of Preparation Methods
| Method | Advantages | Disadvantages | Scalability |
|---|---|---|---|
| Enzymatic | High specificity, mild conditions | High UDP-GlcNAc cost | Moderate |
| Chemical | Stereochemical control | Low yield, complex purification | Small-scale |
| Biotechnological | Cost-effective at scale | Metabolic burden on hosts | Industrial |
Chemical Reactions Analysis
Types of Reactions: H-Asn(GlcNAc-beta-D)-OH undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxidized derivatives.
Reduction: The addition of hydrogen or the removal of oxygen, leading to reduced forms of the compound.
Substitution: Replacement of one functional group with another, which can alter the compound’s properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve specific temperatures, pH levels, and solvent systems to optimize the reaction outcomes .
Major Products: The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield this compound derivatives with additional oxygen-containing functional groups, while reduction could produce simpler forms of the compound .
Scientific Research Applications
H-Asn(GlcNAc-beta-D)-OH has a wide range of applications in scientific research:
Chemistry: It is used in the study of glycosylation processes and the synthesis of glycoproteins.
Biology: The compound is essential for understanding cell signaling pathways and protein interactions.
Medicine: this compound is involved in the development of therapeutic glycoproteins and the study of diseases related to glycosylation defects.
Mechanism of Action
The mechanism of action of H-Asn(GlcNAc-beta-D)-OH involves its role in glycoprotein formation. It is incorporated into proteins through the action of glycosyltransferases, which attach the N-acetylglucosamine moiety to asparagine residues. This modification affects the protein’s structure, stability, and function, influencing various cellular processes such as signaling, adhesion, and immune response .
Comparison with Similar Compounds
Structural and Functional Analogues
Fmoc-Asn(GlcNAc-OTBDMS)-OH
- Structure : Incorporates a tert-butyldimethylsilyl (TBDMS) protecting group on the GlcNAc hydroxyls, enhancing stability during solid-phase peptide synthesis (SPPS) .
- Synthesis Challenges : Partial deprotection of TBDMS groups under TFA/H₂O conditions leads to residual silyl ethers (δ ~5.41 ppm in NMR), complicating purification .
- Application : Used in synthesizing PNGase-resistant glycopeptides, but requires rigorous optimization to ensure complete deprotection .
Ac-Asn-OH (N-Acetyl-L-asparagine)
- Structure : Lacks the GlcNAc moiety, featuring only an acetylated asparagine residue .
- Utility : Primarily used in biochemical research as a building block for peptide synthesis .
H-Asn(Trt)-OH
- Structure : Contains a trityl (Trt) protecting group on the asparagine side chain, increasing hydrophobicity (logP: -5.7 vs. -4.2 for H-Asn(GlcNAc-β-D)-OH) .
- Solubility : Soluble in chloroform, DCM, and DMSO, unlike H-Asn(GlcNAc-β-D)-OH, which prefers polar solvents .
- Applications : Utilized in microwave-assisted SPPS due to its stability under acidic conditions .
Metabolic and Enzymatic Analogues
O-GlcNAc-Modified Proteins
- Structural Difference : O-GlcNAc is attached to serine/threonine residues via β-linkages, unlike the asparagine-linked GlcNAc in H-Asn(GlcNAc-β-D)-OH .
- Enzymatic Regulation : O-GlcNAc transferase (OGT) and O-GlcNAcase (OGA) dynamically regulate O-GlcNAcylation, whereas H-Asn(GlcNAc-β-D)-OH is hydrolyzed exclusively by glycosylasparaginase .
- Biological Role : O-GlcNAc modulates nuclear/cytoplasmic signaling, while H-Asn(GlcNAc-β-D)-OH accumulation indicates lysosomal dysfunction .
Plecanatide (H-Asn-containing Peptide)
- Structure: A 16-amino acid peptide with two disulfide bonds, including asparagine residues at positions 1, 8, and 9 .
- Function : Acts as a guanylate cyclase-C agonist for treating chronic constipation, contrasting with H-Asn(GlcNAc-β-D)-OH’s role in disease pathology .
Biological Activity
H-Asn(GlcNAc-beta-D)-OH, also known as N-gamma-(2-acetamido-2-deoxy-beta-D-glucopyranosyl)-L-asparagine, is a glycosylated amino acid that plays a significant role in various biological processes, particularly in the context of glycoprotein synthesis and function. This compound is characterized by an N-acetylglucosamine (GlcNAc) moiety linked to the amino acid asparagine, influencing its biochemical properties and interactions.
Chemical Structure and Properties
The structure of this compound can be summarized as follows:
| Property | Details |
|---|---|
| Molecular Formula | C₁₃H₁₈N₂O₇ |
| Molecular Weight | 334.29 g/mol |
| Chemical Structure | Contains an asparagine residue linked to GlcNAc via a beta-glycosidic bond |
This specific linkage to asparagine distinguishes it from other glycosides, which typically attach to serine or threonine residues, potentially conferring unique biological functions.
This compound is incorporated into proteins through the action of glycosyltransferases, which facilitate the attachment of the N-acetylglucosamine moiety to asparagine residues. This modification significantly affects protein structure, stability, and function, influencing various cellular processes such as:
- Cell Signaling: Glycosylation can modulate receptor activity and signal transduction pathways.
- Protein Stability: The presence of GlcNAc enhances the stability of glycoproteins against proteolysis.
- Immune Response: Glycosylated proteins often play key roles in immune recognition and response.
Biological Activities
Research has identified several biological activities associated with this compound:
- Cell Adhesion and Migration: Glycoproteins containing this compound are involved in cell adhesion processes, which are crucial for tissue development and repair.
- Regulation of Gene Expression: O-GlcNAc modifications influence transcription factors and chromatin remodeling, thereby impacting gene expression.
- Disease Association: Alterations in glycosylation patterns, including those involving this compound, have been linked to various diseases, including cancer and metabolic disorders.
Case Studies and Research Findings
-
Glycosylation in Cancer:
A study demonstrated that aberrant glycosylation patterns, including increased levels of this compound in tumor tissues, correlate with cancer progression and metastasis. This highlights its potential as a biomarker for cancer diagnosis and prognosis . -
Role in Diabetes:
Research indicates that dysregulation of O-GlcNAcylation pathways involving this compound may contribute to insulin resistance in diabetic patients. The compound's role in modulating glucose metabolism underscores its importance in metabolic diseases . -
Neurodegenerative Diseases:
Studies have shown that changes in glycosylation patterns involving this compound are associated with neurodegenerative conditions such as Alzheimer's disease. The compound's influence on neuronal signaling pathways suggests therapeutic potential .
Q & A
Q. Methodological Insight :
- Solvent Selection : Prioritize DMSO for stock solutions (10–50 mg/mL) due to low aqueous solubility.
- Stability : Avoid repeated freeze-thaw cycles; aliquot solutions for long-term storage .
How can researchers optimize in vivo solubility and stability of H-Asn(GlcNAc-β-D)-OH for pharmacokinetic studies?
Advanced Question
Challenges : Poor bioavailability due to high hydrophilicity (LogP = -5.7) and rapid renal clearance.
Strategies :
- Formulation : Use injectable vehicles like 10% DMSO + 40% PEG300 + 50% saline to enhance solubility .
- Dosing : Administer via IP/IV routes with corn oil-based emulsions for sustained release .
- Monitoring : Employ LC-MS/MS to track metabolite stability in plasma and tissues .
What experimental strategies resolve discrepancies in H-Asn(GlcNAc-β-D)-OH quantification across assay platforms?
Advanced Question
Data Contradictions : Disparities between mass spectrometry (high sensitivity) and enzymatic assays (prone to interference).
Resolution Framework :
Calibration Standards : Use isotopically labeled AADG (e.g., ¹³C/¹⁵N) for internal normalization .
Cross-Validation : Compare results with orthogonal methods (e.g., immunoassays) .
Matrix Effects : Pre-treat urine samples with solid-phase extraction to remove contaminants .
How can researchers differentiate endogenous vs. exogenous H-Asn(GlcNAc-β-D)-OH in cell culture systems?
Advanced Question
Risk : Exogenous contamination from animal-derived media components (e.g., fetal bovine serum).
Methodology :
- Labeling : Synthesize deuterated AADG for tracer studies (if synthetic routes are established).
- Control Groups : Use serum-free media and validate via blank samples .
- Extraction Protocols : Apply methanol precipitation to isolate intracellular metabolites selectively .
What is the role of H-Asn(GlcNAc-β-D)-OH in cancer metabolism, and how does it conflict with its biomarker utility?
Advanced Question
Dual Role :
- Biomarker : Elevated in NGLY1-CDDG, a congenital deglycosylation disorder .
- Toxic Metabolite : Linked to impaired proteostasis in cancer models, promoting endoplasmic reticulum stress .
Resolution : Context-dependent studies using gene-edited cell lines (e.g., CRISPR AGA knockouts) to dissect pathways .
What synthetic challenges exist in producing H-Asn(GlcNAc-β-D)-OH analogs for structure-activity studies?
Advanced Question
Challenges : Complex stereochemistry (6 chiral centers) and glycosidic bond stability.
Approaches :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
